

AChE/BChE-IN-8 supplier and catalog number

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: AChE/BChE-IN-8

Cat. No.: B15141310

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In-Depth Technical Guide: AChE/BChE-IN-8

Disclaimer: The primary research publication detailing the synthesis and comprehensive biological evaluation of **AChE/BChE-IN-8** (CAS: 2421120-96-7) could not be located in the public domain. Therefore, this guide is compiled from publicly available data from chemical suppliers. The experimental protocols provided are representative of standard methodologies in the field and may not reflect the exact procedures used for the characterization of this specific molecule.

Introduction

AChE/BChE-IN-8 is a research chemical identified as a dual inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Dual-inhibition of these key enzymes in the cholinergic system is a therapeutic strategy being explored for neurodegenerative diseases, particularly Alzheimer's disease. By inhibiting both AChE and BChE, these compounds aim to increase the levels of the neurotransmitter acetylcholine in the brain, which is crucial for cognitive function. Some suppliers also note that AChE/BChE-IN-8 has the ability to cross the blood-brain barrier and exhibits low cytotoxicity, which are desirable characteristics for a centrally acting therapeutic agent.

Compound Information



Property	Value
Compound Name	AChE/BChE-IN-8
Synonym	Compound 5a
CAS Number	2421120-96-7
Molecular Formula	C26H32N2O2
Molecular Weight	404.54 g/mol

Quantitative Data

The following inhibitory data has been reported by chemical suppliers. The specific experimental conditions under which these values were determined are not fully available.

Target	Inhibition Constant (Ki)	Enzyme Source	Inhibition Type
AChE	0.788 μΜ	Electrophorus electricus (EeAChE)	Uncompetitive
BChE	2.364 μΜ	Equine Serum (eqBChE)	Mixed

Experimental Protocols

The following is a generalized protocol for determining the inhibitory activity of a compound against AChE and BChE using the Ellman's method, a widely accepted standard in the field.

Principle of the Ellman's Assay

This colorimetric assay measures the activity of cholinesterases. The enzyme hydrolyzes a substrate, typically acetylthiocholine (for AChE) or butyrylthiocholine (for BChE), to produce thiocholine. Thiocholine then reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce 2-nitrobenzoate-5-mercaptothiocholine and 5-thio-2-nitrobenzoic acid (TNB). TNB is a yellow-colored anion that can be quantified by measuring its absorbance at 412 nm. The rate of color development is proportional to the enzyme activity.



Materials and Reagents

- Phosphate buffer (e.g., 0.1 M, pH 8.0)
- Acetylcholinesterase (AChE) from a specified source (e.g., Electrophorus electricus or human recombinant)
- Butyrylcholinesterase (BChE) from a specified source (e.g., equine serum or human serum)
- Acetylthiocholine iodide (ATCI) substrate for AChE
- S-Butyrylthiocholine iodide (BTCI) substrate for BChE
- 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
- Test inhibitor (AChE/BChE-IN-8) dissolved in a suitable solvent (e.g., DMSO)
- 96-well microplate
- Microplate reader

Assay Procedure

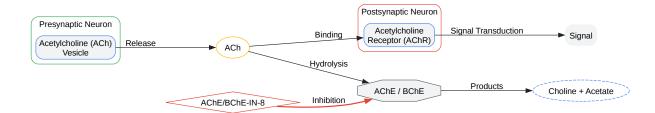
- Preparation of Reagents:
 - Prepare working solutions of enzymes, substrates, and DTNB in the phosphate buffer.
 - Prepare serial dilutions of the test inhibitor at various concentrations.
- Assay in 96-well Plate:
 - To each well, add:
 - Phosphate buffer
 - DTNB solution
 - Enzyme solution (AChE or BChE)



- Test inhibitor solution at different concentrations (or vehicle control for uninhibited reaction).
- Incubate the plate at a controlled temperature (e.g., 37°C) for a specified time (e.g., 15 minutes).
- Initiation of Reaction:
 - Add the substrate solution (ATCI for AChE or BTCI for BChE) to all wells to start the reaction.
- Measurement:
 - Immediately measure the change in absorbance at 412 nm over time using a microplate reader in kinetic mode.
- Data Analysis:
 - Calculate the rate of reaction for each concentration of the inhibitor.
 - Determine the percentage of inhibition relative to the vehicle control.
 - Calculate the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.
 - For kinetic analysis (to determine Ki and the type of inhibition), the assay is performed with varying concentrations of both the substrate and the inhibitor. The data is then plotted using methods such as Lineweaver-Burk or Dixon plots.

Visualizations Cholinergic Synapse and Inhibition



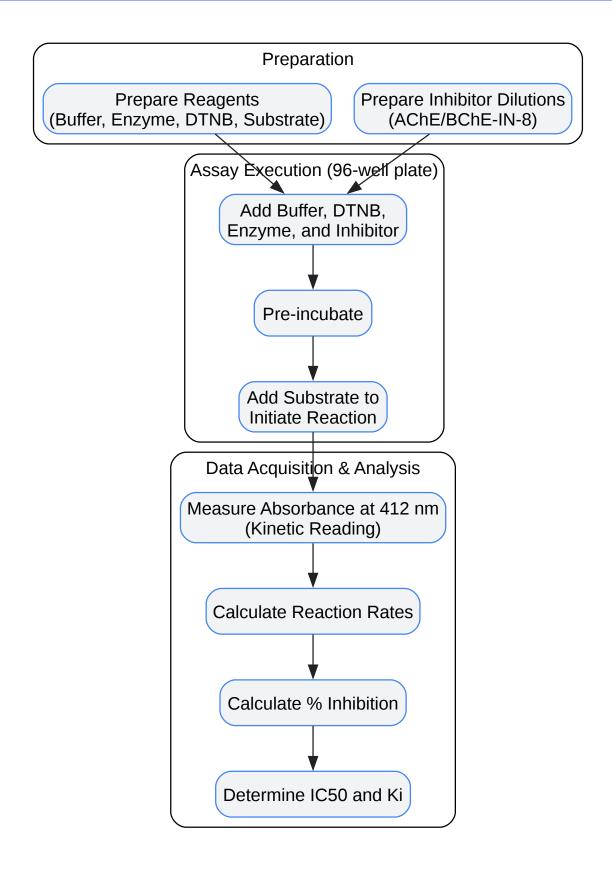


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Caption: Inhibition of AChE and BChE in the synaptic cleft.

Experimental Workflow for Inhibitor Screening





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Caption: Workflow for cholinesterase inhibitor screening.



Supplier Information

Supplier	Catalog Number
MedChemExpress	HY-128631
BLD Pharm	BD0128631
CymitQuimica	T72763
Immunomart	HY-146668

Note: Availability and catalog numbers are subject to change. Please verify with the suppliers directly.

 To cite this document: BenchChem. [AChE/BChE-IN-8 supplier and catalog number].
 BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15141310#ache-bche-in-8-supplier-and-catalog-number]

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